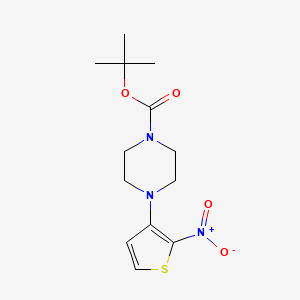
2-Bromo-3-fluorobenzenesulfonamide
Vue d'ensemble
Description
2-Bromo-3-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H5BrFNO2S . It has an average mass of 254.077 Da and a monoisotopic mass of 252.920837 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-fluorobenzenesulfonamide has been analyzed using techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The structure was further confirmed by X-ray diffraction . Density functional theory (DFT) was used to calculate the molecular structure, and the results were consistent with the X-ray diffraction results .Physical And Chemical Properties Analysis
2-Bromo-3-fluorobenzenesulfonamide has a density of 1.8±0.1 g/cm3, a boiling point of 360.9±52.0 °C at 760 mmHg, and a flash point of 172.1±30.7 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique
Asymmetric Synthesis Applications :
- Yamamoto et al. (2011) demonstrated the asymmetric synthesis of 3'-fluorothalidomide using a combination of cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI), highlighting the utility of NFSI in enantiodivergent electrophilic fluorination (Yamamoto et al., 2011).
Functionalization of Heterocycles :
- Barnes et al. (1994) explored the electrophilic fluorination of a highly functionalized pyrrole, achieving fluoropyrrole using NFSI, showcasing its application in heterocyclic chemistry (Barnes et al., 1994).
Enhancing Reactivity and Selectivity :
- Wang et al. (2014) described the tuning of reactivity and selectivity in fluorination reactions of N-fluorobenzenesulfonamide, using it for enantioselective fluorination of 2-oxindoles, further illustrating the versatility of NFSI in organic synthesis (Wang et al., 2014).
Applications in Fluorination Reactions :
- Hatfield et al. (2013) investigated the fluorination of 2,5-diarylthiazoles using NFSI, achieving both mono- and trifluorination, showing the adaptability of NFSI in generating diverse fluorinated structures (Hatfield et al., 2013).
Nucleophilic Nitrogen Source for C–N Bond Formation :
- Li and Zhang (2014) highlighted the use of N-fluorobenzenesulfonimide as an efficient nitrogen source in the formation of C–N bonds, emphasizing its role in amination reactions (Li & Zhang, 2014).
Spectroscopic Characterization and Structural Studies :
- Karabacak et al. (2009) conducted a theoretical investigation on the molecular structure, Infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, including 4-fluorobenzenesulfonamide, providing insights into the spectroscopic properties of these compounds (Karabacak et al., 2009).
Synthetic Applications :
- Amin et al. (2008) studied the synthesis of platinum(II) dithiocarbimato complexes using 4-fluorobenzenesulfonamide, showing its potential in inorganic and coordination chemistry (Amin et al., 2008).
Propriétés
IUPAC Name |
2-bromo-3-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVYHKDUYYVJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1415277.png)



![3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B1415286.png)

![[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1415288.png)
![7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1415289.png)
![4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B1415290.png)
![4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415291.png)
